Technical Guide: trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Technical Guide: trans-1-Boc-3-cyano-4-hydroxypyrrolidine
The following technical guide details the properties, synthesis, and applications of trans-1-Boc-3-cyano-4-hydroxypyrrolidine , a critical chiral building block in medicinal chemistry.
The Chiral Scaffold for Next-Generation Therapeutics
Executive Summary
trans-1-Boc-3-cyano-4-hydroxypyrrolidine (CAS: 215922-85-3) is a disubstituted pyrrolidine derivative characterized by its specific trans stereochemistry between the nitrile (C3) and hydroxyl (C4) groups.[1][2] Unlike the 2-substituted pyrrolidines common in DPP-4 inhibitors (e.g., Vildagliptin), this 3,4-functionalized scaffold serves as a versatile "exit vector" hub in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) design. Its orthogonal reactivity—a nucleophilic hydroxyl group and an electrophilic/reducible nitrile group—allows for precise, modular attachment of warheads or linkers.
Chemical Identity & Physicochemical Properties
This compound exists as a stable, white to off-white solid. The tert-butoxycarbonyl (Boc) group provides essential amine protection during downstream functionalization of the hydroxyl or nitrile moieties.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate (racemic or enantiopure depending on source) |
| CAS Number | 215922-85-3 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Stereochemistry | trans (relative configuration) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~13.5 (Hydroxyl proton) |
| LogP | ~0.6 (Lipophilic, suitable for cell permeability) |
Synthetic Route: The Epoxide Ring-Opening Strategy
The most authoritative and scalable synthesis of the trans-isomer relies on the regioselective and stereospecific ring opening of 1-Boc-3,4-epoxypyrrolidine . This route guarantees the trans configuration via an SN2 mechanism, where the cyanide nucleophile attacks the epoxide from the face opposite to the oxygen bridge.
Mechanistic Pathway
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Epoxidation: Oxidation of 1-Boc-3-pyrroline using m-CPBA yields the epoxide.
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Nucleophilic Attack: Cyanide ion (CN⁻) attacks the epoxide carbon.
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Protonation: The resulting alkoxide is protonated to form the alcohol.
Visualization: Synthetic Workflow
Figure 1: Stereoselective synthesis via epoxide ring opening. The SN2 mechanism ensures the trans-configuration.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine from 1-Boc-3,4-epoxypyrrolidine.
Reagents & Materials[1][3][4][5]
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Substrate: 1-Boc-3,4-epoxypyrrolidine (1.0 eq)
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Nucleophile: Sodium Cyanide (NaCN) (1.2 - 1.5 eq) [DANGER: Highly Toxic]
-
Solvent: Ethanol/Water (4:1 v/v) or DMF (anhydrous)
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Catalyst (Optional): Lithium Perchlorate (LiClO₄) can accelerate opening in aprotic solvents.
Step-by-Step Methodology
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Setup: In a fume hood equipped with a cyanide scrubber, dissolve 1-Boc-3,4-epoxypyrrolidine (10 mmol) in Ethanol (20 mL).
-
Addition: Add a solution of NaCN (12 mmol) in Water (5 mL) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The epoxide (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.[3][4]
-
Quench: Carefully adjust pH to ~8 using saturated NaHCO₃. Do not acidify below pH 7 while cyanide is present to prevent HCN gas evolution.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Et₂O/Hexanes or purify via flash column chromatography (Gradient: 0→60% EtOAc in Hexanes).
Validation Checkpoint:
-
Yield: Expected 75–85%.
-
Stereochemistry Check: The coupling constant J3,4 in ¹H NMR should be small (< 5 Hz) typical for trans-3,4-disubstituted pyrrolidines, distinct from the larger couplings seen in cis-isomers.
Applications in Drug Discovery
The trans-1-Boc-3-cyano-4-hydroxypyrrolidine scaffold is a versatile intermediate, particularly in the design of Protein Degraders (PROTACs) and Enzyme Inhibitors .
PROTAC Linker Design
The hydroxyl group at C4 mimics the critical binding motif of hydroxyproline, essential for recognition by the VHL (Von Hippel-Lindau) E3 ligase complex. The nitrile group at C3 provides a synthetic handle to attach the linker chain that connects to the Target Protein Ligand.
-
C4-OH: Binds VHL E3 Ligase.
-
C3-CN: Reduced to CH₂NH₂ for linker attachment.
Fragment-Based Drug Discovery (FBDD)
The rigid pyrrolidine ring locks substituents in a defined vector space.
-
Nitrile Transformation: Hydrolysis to acid (COOH), reduction to amine (CH₂NH₂), or conversion to tetrazole (bioisostere of carboxylate).
-
Hydroxyl Functionalization: Alkylation or acylation to probe hydrophobic pockets.
Visualization: Application Logic
Figure 2: Divergent synthetic utility in PROTACs and inhibitor design.
Analytical Characterization
To verify the identity of the synthesized compound, compare spectral data against these standard values.
¹H NMR (400 MHz, CDCl₃)
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δ 4.55 (m, 1H): CH-OH (C4 proton).
-
δ 3.75 – 3.90 (m, 2H): N-CH protons (part of ring).
-
δ 3.40 – 3.60 (m, 2H): N-CH protons (remaining part).
-
δ 3.10 (m, 1H): CH-CN (C3 proton).
-
δ 1.46 (s, 9H): Boc tert-butyl group.
Mass Spectrometry (ESI)
-
[M+H]⁺: 213.25 (weak).
-
[M+Na]⁺: 235.25 (dominant adduct).
-
[M-Boc+H]⁺: 113.1 (fragment).
Safety & Handling
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Cyanide Hazard: Synthesis involves Sodium Cyanide. All operations must occur in a well-ventilated fume hood. Keep a cyanide antidote kit available.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Disposal: Aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
References
-
ChemicalBook . (2025).[5] 1-Boc-3-cyano-4-oxopyrrolidine and derivatives properties. Retrieved from
-
Sigma-Aldrich . (2025). trans-1-Boc-3-cyano-4-hydroxypyrrolidine Product Sheet. Retrieved from
-
National Institutes of Health (NIH) . (2023). Potent cyano and carboxamido side-chain analogues of 1',1'-dimethyl-delta8-tetrahydrocannabinol. PubMed. Retrieved from
-
Capot Chemical . (2025).[1] CAS 215922-85-3 Technical Data. Retrieved from
-
AChemBlock . (2025). Building Blocks for Medicinal Chemistry: CAS 215922-85-3.[1][6][7][8] Retrieved from
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